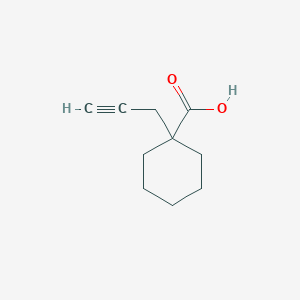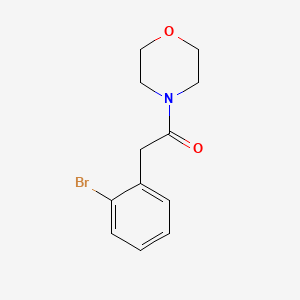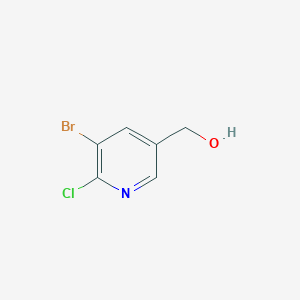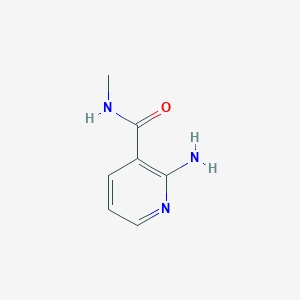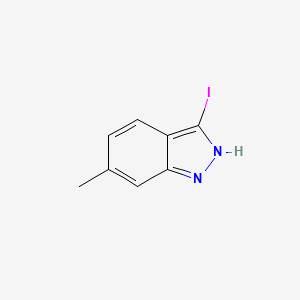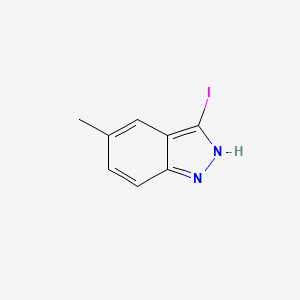
2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is a derivative of the tetrahydroquinoline class, which is a structural feature prevalent in many natural products and pharmaceutical compounds. The tetrahydroquinoline moiety is known for its biological activity and is often synthesized for use in medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol and its derivatives can be achieved through various synthetic routes. One efficient method involves a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to produce various tetrahydroquinoline derivatives with high cis selectivity . Another approach for synthesizing 8-substituted tetrahydroisoquinolines, including the 2-methyl derivative, involves a multi-step process starting from isoquinoline. This process includes nitration, bromination, reduction, and a Sandmeyer-like reaction to introduce various substituents . Additionally, the synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline has been improved with an overall yield of 80.8%, starting from phenylethylamine and involving acetylation, cyclization, and reduction steps .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives, including the 2-methyl variant, is characterized by a four-membered saturated ring fused to a benzene ring. The absolute configuration of the isoquinoline ring can be determined through methods such as single-crystal X-ray analysis, as demonstrated for a related compound, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical transformations. For instance, the reaction between 2-(N-methyl)dichloroacetamido-5-chlorobenzophenone and aqueous ammonia yields a dihydroxy tetrahydroquinoline derivative, which can dehydrate to form an imino-hydroxy tetrahydroquinoline compound . The structural modifications and transformations of these compounds are crucial for their biological activity and potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride and related tetrahydroquinoline derivatives are influenced by their molecular structure. The presence of substituents on the tetrahydroquinoline core can significantly affect properties such as solubility, stability, and reactivity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the compound's affinity for biological targets, as seen in the case of 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines, which display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase .
Applications De Recherche Scientifique
Therapeutic Potential in Cancer and CNS Disorders
- Tetrahydroisoquinoline derivatives, including structures similar to 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride, have been identified for their potential in treating a range of diseases, including cancer, malaria, and central nervous system disorders. These compounds are celebrated for their 'privileged scaffold', which has found success in anticancer drug discovery, notably with the US FDA's approval of trabectedin for soft tissue sarcomas (Singh & Shah, 2017).
Neuroprotective and Anti-addictive Properties
- Research into 1-methyl-1,2,3,4-tetrahydroisoquinoline, closely related to 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride, suggests it has neuroprotective, antiaddictive, and antidepressant-like activities. This supports the compound's potential in treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018).
Applications in Lung Cancer Treatment
- Efforts to identify efficient scaffolds for the treatment of lung cancer via mTOR inhibition have highlighted tetrahydroquinoline as a promising candidate. This underscores the relevance of research on 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride and similar compounds for developing novel lung cancer therapies (Chaube, Dey, Shaw, Patel, & Bhatt, 2022).
Chemical and Analytical Applications
- Beyond therapeutic applications, derivatives of tetrahydroquinoline have been explored for their chemical properties, such as acting as reversible indicators in titrations, showcasing the chemical versatility and utility of compounds related to 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride in analytical chemistry (Belcher, 1949).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride are currently unknown . This compound is a derivative of tetrahydroquinoline , which is of interest in medicinal chemistry .
Mode of Action
It is known that tetrahydroquinoline derivatives can be produced by the hydrogenation of quinaldine .
Result of Action
The molecular and cellular effects of 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride’s action are currently unknown
Propriétés
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2-4,7,11-12H,5-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJOGGCZHGESJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C(=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610039 |
Source


|
| Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81485-78-1 |
Source


|
| Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


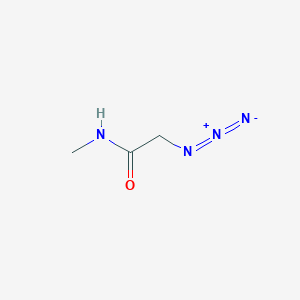
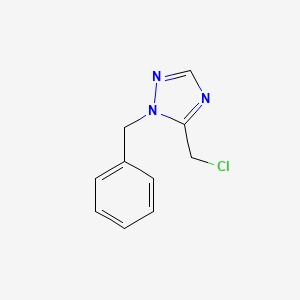

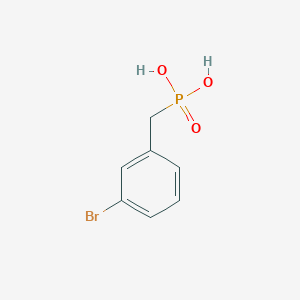
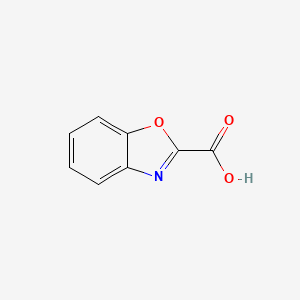
![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)
